2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile
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Overview
Description
2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile is a complex organic compound characterized by its pyrimidine ring structure, which is substituted with an amino group, a tert-butyl group, a phenylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with tert-butylamine and phenylamine under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2-Amino-4-(tert-butyl)phenol
2-Amino-4-(tert-butyl)benzoic acid
2-Amino-4-(tert-butyl)pyrimidine
Uniqueness: 2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-4-anilino-6-tert-butylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-15(2,3)12-11(9-16)13(20-14(17)19-12)18-10-7-5-4-6-8-10/h4-8H,1-3H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHSCEJZRHIXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)N)NC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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